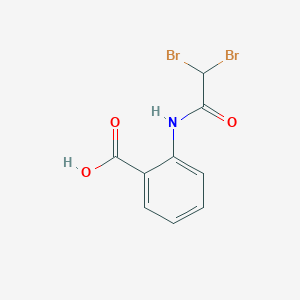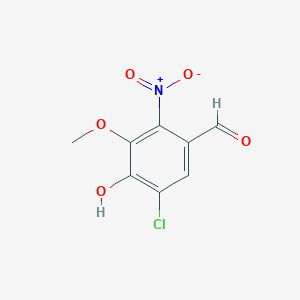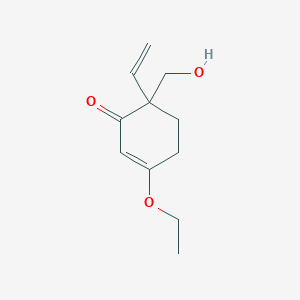
2-(2,2-Dibromoacetamido)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dibromoacetamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a dibromoacetamido group attached to the benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dibromoacetamido)benzoic acid typically involves the reaction of benzoic acid derivatives with dibromoacetic acid or its derivatives. One common method includes the acylation of benzoic acid with dibromoacetyl chloride in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Dibromoacetamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dibromo derivatives.
Reduction: Reduction reactions can convert the dibromoacetamido group to other functional groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dibromo derivatives, while substitution reactions can produce a variety of substituted benzoic acids .
Applications De Recherche Scientifique
2-(2,2-Dibromoacetamido)benzoic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals .
Mécanisme D'action
The mechanism of action of 2-(2,2-Dibromoacetamido)benzoic acid involves its interaction with specific molecular targets. The dibromoacetamido group can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as DNA replication and protein synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoic acid: The parent compound with a simple carboxyl group attached to a benzene ring.
2,3-Dihydroxybenzoic acid: A derivative with hydroxyl groups that exhibit different chemical properties.
Acetylsalicylic acid (Aspirin): A well-known derivative with acetyl and carboxyl groups .
Uniqueness
2-(2,2-Dibromoacetamido)benzoic acid is unique due to the presence of the dibromoacetamido group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications, differentiating it from other benzoic acid derivatives .
Propriétés
Numéro CAS |
63426-88-0 |
|---|---|
Formule moléculaire |
C9H7Br2NO3 |
Poids moléculaire |
336.96 g/mol |
Nom IUPAC |
2-[(2,2-dibromoacetyl)amino]benzoic acid |
InChI |
InChI=1S/C9H7Br2NO3/c10-7(11)8(13)12-6-4-2-1-3-5(6)9(14)15/h1-4,7H,(H,12,13)(H,14,15) |
Clé InChI |
HKBXGWLAYJFUSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2H-benzo[e]benzotriazole;2,4,6-trinitrophenol](/img/structure/B14492108.png)


![Cadmium;1-[2-[2-(diiodomethoxy)ethoxy]ethoxy]-2-methoxyethane](/img/structure/B14492139.png)


![Methyl 2-chloro-3-[(hydrazinylidenemethyl)sulfanyl]propanoate](/img/structure/B14492156.png)

![2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride](/img/structure/B14492161.png)


![Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]-](/img/structure/B14492177.png)

